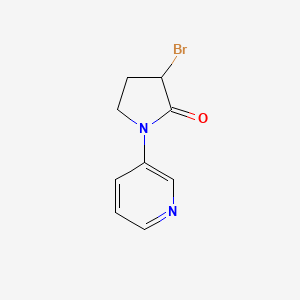

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one

Description

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is a brominated heterocyclic compound featuring a pyrrolidinone core substituted at the 3-position with a bromine atom and at the 1-position with a pyridin-3-yl group. This structure combines the electron-withdrawing properties of bromine with the aromatic and coordinating capabilities of the pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-1-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-3-5-12(9(8)13)7-2-1-4-11-6-7/h1-2,4,6,8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBFZMOHVQWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of 1-pyridin-3-ylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolidinone, while oxidation can produce a pyrrolidinone with additional oxygen-containing functional groups .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

Research has highlighted the potential of pyridine derivatives, including 3-bromo-1-pyridin-3-ylpyrrolidin-2-one, in exhibiting antimicrobial and antiviral activities. A review discussed how pyridine compounds have been recognized for their therapeutic properties against various pathogens, including bacteria and viruses. The compound's structure allows for interactions with specific proteins, enhancing its selectivity and efficacy against target molecules .

Cancer Treatment

The compound has also been explored for its anticancer properties. Studies indicate that pyridine-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, certain derivatives have shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for the growth of non-small cell lung carcinoma .

Agrochemical Applications

Pesticide Development

This compound serves as an intermediate in the synthesis of various agrochemicals, particularly insecticides. A patent describes methods for producing high-purity intermediates necessary for the formulation of anthranilamide-based pesticides, which are effective against a range of agricultural pests . The efficient production methods outlined in these patents highlight the compound's importance in developing sustainable agricultural practices.

Material Sciences

Polymer Chemistry

In material sciences, compounds like this compound are being investigated for their potential use in polymer synthesis. The unique properties of this compound can be utilized to create polymers with specific characteristics, such as enhanced thermal stability or improved mechanical properties. Research into the polymerization processes involving this compound is ongoing, with promising results indicating its viability in producing advanced materials .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

Case Studies

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focusing on pyridine derivatives demonstrated that compounds similar to this compound exhibit significant antiviral activity against SARS-CoV-2. The research emphasizes the urgent need for new antiviral agents during the COVID-19 pandemic and suggests that further exploration of such compounds could lead to effective treatments .

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing derivatives of this compound were tested against common pests. Results indicated a high efficacy rate compared to traditional insecticides, supporting the compound's role in developing safer and more effective pest control solutions .

Mechanism of Action

The mechanism of action of 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Bromo-1-pyridin-3-ylpyrrolidin-2-one and related brominated pyridine/pyrrolidinone derivatives:

Key Observations:

Bromine at C3 (pyrrolidinone) vs. C5 (pyrrolopyridinone) alters electrophilic reactivity and steric accessibility .

Synthetic Utility: Methoxybenzyl-substituted analogs (e.g., from ) demonstrate robustness in multi-step syntheses, suggesting that the pyridin-3-yl variant could similarly serve in cross-coupling reactions . Dihydropyridinone derivatives () are prone to oxidation, implying that the parent compound’s saturated pyrrolidinone ring may offer superior stability .

Research Findings and Data Gaps

- Structural Characterization : Analogous compounds (e.g., 3-Bromo-1-cyclobutylpyridin-2(1H)-one in ) are typically characterized via X-ray crystallography using programs like SHELXL, confirming stereochemistry and bond lengths .

- Commercial Availability : Pyridine derivatives with bromine (e.g., 2-Bromo-3-methylpyridine) are priced at $400–$4800/g depending on scale, indicating high value for niche intermediates .

Unresolved Questions:

- Exact solubility, melting point, and toxicity data for this compound require experimental validation.

- Comparative studies on its reactivity in Suzuki-Miyaura couplings vs. analogs are absent in the evidence.

Biological Activity

3-Bromo-1-pyridin-3-ylpyrrolidin-2-one is a chemical compound with significant potential in medicinal chemistry due to its unique structure and reactivity. The presence of a bromine atom enhances its biological activity, making it a subject of interest for drug discovery and development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.09 g/mol

- CAS Number : 178946-28-6

The compound is synthesized through bromination of 1-pyridin-3-ylpyrrolidin-2-one, often using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways critical for cellular functions.

- Halogen Bonding : The bromine atom facilitates halogen bonding, which can enhance binding affinity and specificity towards biological targets .

Therapeutic Applications

Research indicates that this compound may possess anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating potential cytotoxicity and the ability to induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity compared to control groups .

- Mechanistic Insights : Another investigation focused on the compound's interaction with the epidermal growth factor (EGF) receptor, revealing that it could inhibit EGF-mediated signaling pathways critical for tumor proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.